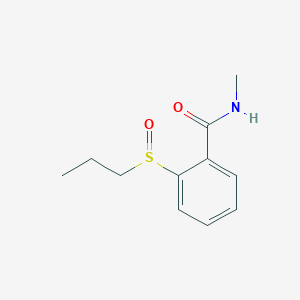

N-Methyl-2-(propane-1-sulfinyl)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Modern Organic Synthesis and Materials Science

Benzamide and its derivatives are a cornerstone of modern organic chemistry and materials science. acs.orgresearchgate.net The benzamide functional group, characterized by a carboxamide attached to a benzene (B151609) ring, is a prevalent structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. researchgate.net In medicinal chemistry, the benzamide scaffold is a key component in drugs exhibiting a wide range of biological activities. Furthermore, the rigid and planar nature of the benzene ring, combined with the hydrogen bonding capabilities of the amide group, makes benzamide derivatives valuable building blocks for the construction of supramolecular assemblies and advanced materials with tailored optical and electronic properties. researchgate.net

Significance of Sulfinyl-Containing Compounds in Stereoselective Transformations and Ligand Design

The introduction of a sulfinyl group transforms organic molecules by imparting chirality and unique reactivity. Chiral sulfinyl compounds, such as sulfoxides, are pivotal in asymmetric synthesis, where they serve as powerful chiral auxiliaries, ligands for transition metal catalysts, and organocatalysts. researchgate.net The stereogenic sulfur atom in the sulfinyl moiety allows for the precise control of stereochemistry in a variety of chemical transformations, leading to the enantioselective synthesis of complex molecules. nih.gov Moreover, the ability of the sulfinyl group to coordinate with metal centers has made sulfinyl-containing compounds highly effective ligands in catalysis, influencing the efficiency and selectivity of a wide range of reactions. researchgate.net

Rationale for Dedicated Academic Inquiry into N-Methyl-2-(propane-1-sulfinyl)benzamide

The specific compound, this compound, presents a compelling subject for dedicated academic inquiry due to the synergistic combination of the benzamide and a chiral sulfinyl group within a single molecular framework. The presence of the N-methyl group on the amide nitrogen and a propane-1-sulfinyl group at the ortho position of the benzene ring introduces specific steric and electronic features. These modifications are hypothesized to influence the compound's conformational preferences, its ability to engage in intermolecular interactions, and its potential as a chiral ligand or building block in stereoselective synthesis. The ortho-substitution pattern is particularly interesting as it can lead to intramolecular hydrogen bonding and create a well-defined chiral pocket, which could be exploited in molecular recognition and catalysis.

Scope and Objectives of Comprehensive Research on the Chemical Compound

Comprehensive research into this compound aims to fully elucidate its chemical and physical properties. The primary objectives of such research would include:

Synthesis and Characterization: Developing efficient and stereocontrolled synthetic routes to access enantiomerically pure forms of the compound. Thorough characterization would involve a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity.

Structural Analysis: Determining the three-dimensional structure of the molecule, ideally through single-crystal X-ray diffraction, to understand its solid-state conformation and packing.

Exploration of Reactivity and Applications: Investigating the reactivity of the sulfinyl and benzamide functional groups and exploring the potential of the compound as a chiral ligand in asymmetric catalysis or as a building block for novel functional materials.

While direct research on this compound is limited, studies on analogous compounds, such as 2-(Methylsulfinyl)benzamide, provide a valuable foundation for this investigation. nih.gov For instance, the synthesis of 2-(Methylsulfinyl)benzamide was achieved through the oxidation of the corresponding sulfide (B99878), a method that could likely be adapted for the target molecule. nih.gov

Detailed Research Findings

Hypothetical Spectroscopic Data

Based on the analysis of similar structures, the following data can be predicted for this compound:

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-8.2 ppm), N-H proton (broad singlet, if present and not exchanged), N-methyl protons (singlet or doublet, ~2.8-3.0 ppm), propyl group protons (multiplets, ~1.0-3.0 ppm). |

| ¹³C NMR | Aromatic carbons (~120-140 ppm), carbonyl carbon (~165-170 ppm), N-methyl carbon (~26-30 ppm), propyl group carbons (~10-60 ppm). |

| IR (cm⁻¹) | N-H stretch (if primary or secondary amide, ~3300-3500), C=O stretch (~1640-1680), S=O stretch (~1030-1070), aromatic C-H and C=C stretches. |

| Mass Spec | Molecular ion peak corresponding to the exact mass of C₁₁H₁₅NO₂S. |

This is an interactive data table. The values are hypothetical and based on known chemical shifts and absorption frequencies for similar functional groups.

A study on the related compound, 2-(Methylsulfinyl)benzamide, reported a ¹H NMR spectrum with aromatic proton signals between 7.62 and 8.20 ppm and a methyl singlet at 2.89 ppm. nih.gov The ¹³C NMR spectrum showed aromatic signals between 123.4 and 147.1 ppm and a carbonyl signal at 168.9 ppm. nih.gov These values provide a reasonable estimate for the expected signals of this compound, with additional signals anticipated for the N-methyl and propyl groups.

Crystal Structure and Solid-State Properties

The crystal structure of this compound is expected to be influenced by hydrogen bonding interactions involving the amide and sulfinyl groups. In the crystal structure of 2-(Methylsulfinyl)benzamide, intermolecular N-H···O hydrogen bonds lead to the formation of centrosymmetric dimers. nih.gov A similar packing motif could be anticipated for this compound, potentially with additional interactions influenced by the N-methyl and propyl substituents. The dihedral angle between the phenyl ring and the amide group in 2-(Methylsulfinyl)benzamide was found to be 25.6°, which is similar to that in benzamide itself. nih.gov

Structure

3D Structure

Properties

CAS No. |

494802-99-2 |

|---|---|

Molecular Formula |

C11H15NO2S |

Molecular Weight |

225.31 g/mol |

IUPAC Name |

N-methyl-2-propylsulfinylbenzamide |

InChI |

InChI=1S/C11H15NO2S/c1-3-8-15(14)10-7-5-4-6-9(10)11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) |

InChI Key |

URTIGYDUEOSBJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)C1=CC=CC=C1C(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for N Methyl 2 Propane 1 Sulfinyl Benzamide

Historical Evolution of Analogous Synthesis Strategies for Benzamide (B126) and Sulfinyl Scaffolds

The synthetic foundations for preparing N-Methyl-2-(propane-1-sulfinyl)benzamide are built upon well-established and historically significant reactions for constructing benzamide and sulfinyl groups. The formation of the amide bond is one of the most fundamental reactions in organic chemistry. researchgate.net Historically, the Schotten-Baumann reaction, first described in the 1880s, represents a classic method, typically involving the acylation of an amine with an acid chloride in the presence of a base. nih.gov Over the decades, the need to perform this transformation under milder conditions and with a broader range of substrates led to the development of numerous coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net

Parallel to the advancements in amide synthesis, methods for the preparation of sulfoxides have also evolved significantly. The most direct and common approach is the selective oxidation of a corresponding sulfide (B99878) (thioether). Early methods often struggled with overoxidation, leading to the formation of sulfones as undesired byproducts. nih.gov The development of more controlled oxidizing agents and catalytic systems has been a major focus. Reagents like hydrogen peroxide, often used in solvents like acetic acid or hexafluoro-2-propanol, have been explored as "green" oxidants. nih.gov The discovery and application of various metal-based catalysts and specific reaction conditions have allowed for highly selective transformations of sulfides to sulfoxides, which remains a challenging yet crucial task in organic synthesis. nih.gov Furthermore, strategies involving the use of sulfinyl radical precursors and the reaction of organometallic reagents with sulfinates have expanded the toolbox for creating the sulfinyl moiety. mdpi.comnih.gov

Development and Optimization of Primary Synthetic Routes to this compound

The primary synthetic route to this compound logically involves the sequential construction of the thioether, amide, and sulfoxide (B87167) functionalities. A plausible and efficient pathway commences with a suitable ortho-substituted benzoic acid derivative. For instance, starting from 2-mercaptobenzoic acid (thiosalicylic acid), the synthesis can be envisioned in three main steps:

S-Alkylation: Introduction of the propyl group via nucleophilic substitution with a propyl halide (e.g., 1-bromopropane) to form 2-(propylthio)benzoic acid.

Amide Bond Formation: Coupling of 2-(propylthio)benzoic acid with methylamine (B109427) using a suitable activating agent to yield the intermediate, N-Methyl-2-(propylthio)benzamide.

Selective Oxidation: Oxidation of the sulfide group in N-Methyl-2-(propylthio)benzamide to the corresponding sulfoxide, this compound.

This sequence is often preferred as the final oxidation step is typically performed under conditions that are compatible with the pre-existing amide functionality.

The critical step in synthesizing the target molecule is the selective oxidation of the sulfide intermediate, N-Methyl-2-(propylthio)benzamide. The primary challenge is to achieve high conversion to the sulfoxide while minimizing or eliminating the formation of the corresponding sulfone. nih.gov

Several strategies can be employed for this transformation:

Hydrogen Peroxide with Catalysts: H₂O₂ is an environmentally benign oxidant, but its reaction with sulfides can be slow and may require a catalyst to achieve selectivity. jsynthchem.com Various transition-metal catalysts can be used to facilitate this oxidation under mild conditions. jsynthchem.com

Peroxy Acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for sulfide oxidation. The reaction is typically fast and can be performed at low temperatures to enhance selectivity for the sulfoxide.

Halogen-Based Systems: A system involving sodium hypochlorite (B82951) (NaOCl) in the presence of a catalyst like 2,2,6,6-tetramethylpiperidyl-1-oxy (TEMPO) has been successfully used for the synthesis of the analogous 2-(methylsulfinyl)benzamide. nih.gov This method offers high yields and operates under mild conditions.

The choice of oxidant and conditions is crucial. For example, using less than a stoichiometric amount of the oxidant and maintaining low reaction temperatures can help prevent overoxidation.

The formation of the N-methylamide bond from 2-(propylthio)benzoic acid and methylamine is a cornerstone of the synthetic route. The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. youtube.com Therefore, activation of the carboxylic acid is necessary. youtube.com

The general mechanism involves two key stages:

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive electrophilic species. This can be achieved by using a coupling reagent (e.g., a carbodiimide (B86325) like EDC or DCC) or by converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂). nih.gov With a coupling reagent, a highly reactive O-acylisourea intermediate is formed.

Nucleophilic Acyl Substitution: The amine (methylamine) then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com This intermediate is unstable and subsequently collapses, eliminating the activating group (which is converted to a stable byproduct, such as a urea (B33335) derivative) and forming the stable amide bond. youtube.com

Catalysts, such as Lewis acids, can also be employed to facilitate the reaction by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity. nih.gov

To maximize the yield and purity of this compound, a systematic optimization of the reaction parameters for the key steps—amide formation and sulfide oxidation—is essential.

The choice of solvent can significantly impact both the rate and outcome of chemical reactions. nottingham.ac.uk For the amide bond formation step, polar aprotic solvents such as Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly used. These solvents are effective at dissolving the reactants and intermediates without interfering with the reaction mechanism.

In the sulfide oxidation step, the solvent can influence the selectivity between the sulfoxide and sulfone products. researchgate.net A variety of solvents have been studied for the oxidation of sulfides. nih.govjsynthchem.com The efficiency of the reaction can vary considerably depending on the solvent's polarity and its ability to stabilize reaction intermediates.

Table 1: Effect of Solvent on the Selective Oxidation of Methyl Phenyl Sulfide

Data is illustrative, based on findings for analogous sulfide oxidations. jsynthchem.com

Temperature is a critical parameter that must be carefully controlled. For amide bond formation, reactions are often initiated at a low temperature (e.g., 0 °C) during the addition of reagents to control any exothermic processes and then allowed to warm to room temperature or gently heated to drive the reaction to completion. mdpi.com

For the selective oxidation of the sulfide, temperature control is even more critical. These reactions are frequently conducted at low temperatures (e.g., 0 °C or below) to prevent overoxidation to the sulfone. nih.gov As shown in the table below, increasing the temperature can increase the reaction rate but may negatively impact selectivity.

Table 2: Influence of Temperature on a Model Sulfide Oxidation Reaction

Data is illustrative, based on general principles of sulfide oxidation. nih.gov

Pressure is typically not a primary variable for these types of liquid-phase reactions unless gaseous reagents are involved. Most syntheses of this nature are conducted at atmospheric pressure for operational simplicity.

Systematic Optimization of Reaction Parameters

Catalyst Selection and Loading for Specific Transformations

The pivotal transformation in the synthesis of this compound is the selective oxidation of the sulfide precursor, N-methyl-2-(propylthio)benzamide. The choice of catalyst and its loading are critical to ensure high yield and selectivity, preventing the over-oxidation to the sulfone byproduct.

Based on analogous transformations, a highly effective catalytic system involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst. For the oxidation of the closely related 2-(methylthio)benzamide to 2-(methylsulfinyl)benzamide, a catalytic loading of approximately 1 mol% of TEMPO has been successfully employed. This, in conjunction with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (Bu4NBr) at a loading of around 5 mol%, facilitates the reaction between the organic substrate and the aqueous oxidant, sodium hypochlorite.

The following table outlines a representative catalytic system for the oxidation of an aryl thioether to the corresponding sulfoxide, which can be adapted for the synthesis of the target compound.

| Catalyst/Reagent | Role | Representative Loading (mol%) |

| (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) | Oxidation Catalyst | 1 |

| Tetrabutylammonium Bromide (Bu4NBr) | Phase-Transfer Catalyst | 5 |

| Sodium Hypochlorite (NaOCl) | Oxidant | Stoichiometric excess |

| Potassium Bromide (KBr) | Co-catalyst | 10 |

| Sodium Bicarbonate (NaHCO3) | Buffer | Saturated aqueous solution |

It is important to note that the optimal catalyst loading may vary depending on the specific substrate and reaction conditions. Therefore, empirical optimization of these parameters would be necessary to achieve the highest efficiency for the synthesis of this compound.

Advanced Purification and Isolation Techniques for High Purity Compound Acquisition

Achieving high purity of the final product, this compound, is crucial, particularly for its potential applications where stereochemical integrity is paramount. Following the synthesis, a combination of classical and advanced purification techniques is employed to isolate the desired compound from unreacted starting materials, byproducts such as the corresponding sulfone, and residual reagents.

Initially, a standard aqueous work-up is performed to remove water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent, such as dichloromethane or ethyl acetate, and water. The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure.

For the removal of non-polar impurities and separation of the sulfoxide from the sulfone, column chromatography on silica (B1680970) gel is a standard and effective method. A gradient elution system, for instance, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, allows for the separation of compounds with different polarities.

Given that this compound is a chiral molecule, the separation of its enantiomers is a critical step for obtaining enantiopure forms. Advanced chromatographic techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for resolving chiral sulfoxides.

Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to HPLC for chiral separations. nih.gov Utilizing supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an organic solvent like an alcohol, SFC can provide excellent resolution of enantiomers on chiral stationary phases. nih.govphenomenex.com For instance, the Chiralpak AD column has been successfully used for the enantiomeric separation of various chiral sulfoxides. nih.gov

The selection of the appropriate chiral stationary phase and mobile phase is determined empirically for each specific compound to achieve optimal separation. The following table summarizes advanced purification techniques applicable to the chiral resolution of this compound.

| Technique | Stationary Phase | Mobile Phase (Typical) | Application |

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., Chiralpak, Chiralcel) | Hexane/Isopropanol, Ethanol, or Methanol based | Analytical and preparative separation of enantiomers. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Polysaccharide-based (e.g., Chiralpak AD) | Supercritical CO2 with alcohol co-solvents (e.g., Methanol, Ethanol) | Preparative separation of enantiomers with advantages in speed and reduced solvent consumption. nih.gov |

Exploration of Alternative Synthetic Pathways for this compound

While the oxidation of a pre-formed sulfide is a robust and logical approach, the exploration of alternative synthetic pathways is crucial for developing more efficient, atom-economical, and environmentally benign methods. These alternatives could involve the assembly of the molecule through multicomponent reactions or the incorporation of green chemistry principles from the initial design of the synthesis.

Multicomponent Reactions Incorporating Key Substructures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. While no specific MCR has been reported for the direct synthesis of this compound, it is conceivable to design such a reaction by considering the key structural components of the target molecule.

For instance, a convergent approach could involve a reaction between a 2-substituted benzoic acid derivative, methylamine, and a source of the propane-1-sulfinyl group. The development of such a reaction would be a novel contribution to synthetic methodology.

More established MCRs could be adapted to synthesize key intermediates. For example, various MCRs are known to produce substituted benzamides. nih.govresearchgate.netmdpi.comnih.gov A hypothetical MCR could involve an ortho-functionalized benzoic acid, an isocyanide, and another component to build a complex benzamide structure, which could then be further elaborated to introduce the desired sulfinyl group.

Green Chemistry Principles in Scalable Synthesis Design

The application of green chemistry principles is paramount in the design of scalable and sustainable synthetic routes. For the synthesis of this compound, several aspects can be optimized to reduce the environmental impact.

Catalytic Amide Bond Formation: Instead of using stoichiometric coupling reagents for the amidation of 2-(propylthio)benzoic acid with methylamine, catalytic methods can be employed. Boronic acid-catalyzed amidation is a well-established green alternative that proceeds with the formation of water as the only byproduct. orgsyn.orgucl.ac.ukorgsyn.org This approach avoids the generation of large amounts of waste associated with traditional coupling agents. Another green alternative is the ruthenium-catalyzed dehydrogenative coupling of an appropriate alcohol precursor with methylamine, which liberates hydrogen gas as the sole byproduct. rsc.orgcore.ac.ukrsc.org

Green Oxidation Methods: The oxidation of the sulfide to the sulfoxide is a critical step where green chemistry principles can be applied. While the TEMPO/NaOCl system is effective, alternative, more environmentally friendly oxidants can be considered. Hydrogen peroxide is an ideal green oxidant as its only byproduct is water. Vanadium and titanium complexes have been shown to catalyze the enantioselective oxidation of sulfides using hydrogen peroxide. organic-chemistry.orgnih.govnih.gov The use of molecular oxygen from the air as the terminal oxidant is another highly desirable green approach, and solvent-promoted oxidation of sulfides using air has been reported. organic-chemistry.org

The following table summarizes some green chemistry approaches that could be incorporated into the synthesis of this compound.

| Synthetic Step | Conventional Method | Green Alternative | Key Advantage |

| Amide Formation | Stoichiometric coupling reagents (e.g., DCC, HATU) | Boronic acid catalysis | Atom economy, water as byproduct. orgsyn.orgucl.ac.ukorgsyn.org |

| Amide Formation | Stoichiometric coupling reagents (e.g., DCC, HATU) | Ruthenium-catalyzed dehydrogenative coupling | Atom economy, H2 as byproduct. rsc.orgcore.ac.ukrsc.org |

| Sulfide Oxidation | Stoichiometric oxidants (e.g., m-CPBA) | Catalytic H2O2 with V or Ti complexes | Water as byproduct, potential for enantioselectivity. organic-chemistry.orgnih.govnih.gov |

| Sulfide Oxidation | Halogenated oxidants (e.g., NaOCl) | Molecular oxygen (air) with a suitable catalyst | Use of a readily available and non-toxic oxidant. organic-chemistry.org |

Enantioselective Synthesis Approaches for Chiral Forms of this compound (if applicable)

The sulfur atom in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. For many applications, particularly in the pharmaceutical and agrochemical industries, it is often the case that only one enantiomer exhibits the desired biological activity, while the other may be inactive or even detrimental. Therefore, the development of enantioselective synthetic methods to produce a single enantiomer of the target compound is of significant importance.

The most common strategy for the enantioselective synthesis of chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide, in this case, N-methyl-2-(propylthio)benzamide. This can be achieved using chiral catalysts that facilitate the delivery of an oxygen atom to one of the two lone pairs of electrons on the sulfur atom preferentially.

Metal-Based Catalysts: A number of transition metal complexes have been shown to be effective catalysts for the enantioselective oxidation of sulfides.

Titanium-based catalysts: The Kagan-Modena oxidation, which utilizes a titanium catalyst in the presence of a chiral ligand such as diethyl tartrate (DET), is a well-established method for the asymmetric oxidation of sulfides. nih.gov More recently, titanium complexes with other chiral ligands, such as (S,S)-hydrobenzoin, have been used for the highly enantioselective oxidation of aryl benzyl (B1604629) sulfides, which are structurally related to the precursor of the target molecule. nih.govrsc.orgresearchgate.netrsc.org

Vanadium-based catalysts: Vanadium complexes with chiral Schiff base ligands have also been successfully employed for the asymmetric oxidation of sulfides using hydrogen peroxide as the oxidant. organic-chemistry.orgnih.gov This system offers the advantage of using a green oxidant. Vanadium-dependent haloperoxidases have also been explored for the enantioselective oxidation of sulfides. nih.govmdpi.com

The following table provides examples of catalyst systems used for the enantioselective oxidation of aryl alkyl sulfides, which could be adapted for the synthesis of enantiomerically enriched this compound.

| Catalyst System | Chiral Ligand | Oxidant | Typical Enantiomeric Excess (ee) for Aryl Alkyl Sulfides |

| Titanium-based | Diethyl Tartrate (DET) | Cumene Hydroperoxide (CHP) | High |

| Titanium-based | (S,S)-Hydrobenzoin | tert-Butyl Hydroperoxide (TBHP) | >90% |

| Vanadium-based | Chiral Schiff Bases | Hydrogen Peroxide (H2O2) | High |

The choice of catalyst, ligand, and oxidant, as well as the reaction conditions (temperature, solvent), can significantly influence the enantioselectivity of the oxidation. Therefore, careful screening and optimization of these parameters would be necessary to develop a highly enantioselective synthesis of this compound.

An alternative to asymmetric synthesis is the resolution of the racemic mixture of the sulfoxide. This can be achieved through preparative chiral chromatography, as discussed in the purification section, or by classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Advanced Structural Elucidation and Conformational Analysis of N Methyl 2 Propane 1 Sulfinyl Benzamide

High-Resolution Spectroscopic Characterization for Detailed Structural Insight

To unambiguously determine the structure of N-Methyl-2-(propane-1-sulfinyl)benzamide, a suite of high-resolution spectroscopic methods is employed. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity, elemental composition, and functional group environment.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Multi-dimensional NMR spectroscopy is a powerful tool for establishing the covalent framework of a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be utilized to assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.

Expected ¹H NMR Data: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the N-methyl protons, and the protons of the propane-1-sulfinyl group. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.5 ppm. The N-methyl protons would present as a singlet or a doublet (if coupled to the amide proton) around 2.8-3.2 ppm. The propyl group would exhibit three distinct sets of signals: a triplet for the terminal methyl group, a multiplet for the central methylene (B1212753) group, and a multiplet for the methylene group attached to the sulfoxide (B87167).

Expected ¹³C NMR Data: The carbon NMR spectrum would complement the proton data, with signals corresponding to the carbonyl carbon of the amide, the aromatic carbons, the N-methyl carbon, and the three carbons of the propyl group. The carbonyl carbon is expected to resonate around 165-175 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 (m) | 125 - 140 |

| C=O | - | 165 - 175 |

| N-CH₃ | 2.8 - 3.2 (s or d) | ~26 |

| S-CH₂-CH₂-CH₃ | 2.5 - 3.0 (m) | ~55 |

| S-CH₂-CH₂-CH₃ | 1.6 - 2.0 (m) | ~16 |

| S-CH₂-CH₂-CH₃ | 0.9 - 1.2 (t) | ~13 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions. m = multiplet, s = singlet, d = doublet, t = triplet.

Two-dimensional NMR techniques such as COSY (Correlated Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the propyl chain and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, which is crucial for connecting the N-methyl group to the amide carbonyl and the propylsulfinyl group to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry is indispensable for determining the precise elemental composition of a molecule. For this compound (C₁₁H₁₅NO₂S), the calculated exact mass is 225.0823 g/mol . HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million, allowing for the unambiguous determination of the molecular formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides valuable information about the molecule's structure. Common fragmentation pathways for this compound would likely involve cleavage of the amide bond, loss of the propyl group, and rearrangements involving the sulfoxide group.

Interactive Data Table: Predicted HRMS Fragmentation

| Fragment Ion (m/z) | Possible Structure/Loss |

| 225.0823 | [M]⁺ |

| 182.0663 | [M - C₃H₇]⁺ |

| 150.0456 | [M - C₃H₇SO]⁺ |

| 135.0500 | [C₈H₇NO]⁺ |

| 105.0340 | [C₇H₅O]⁺ |

| 77.0391 | [C₆H₅]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local chemical environment.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the C=O stretching of the amide group (around 1640-1680 cm⁻¹), the S=O stretching of the sulfoxide group (around 1030-1070 cm⁻¹), and the N-H bending and C-N stretching of the amide group. researchgate.net Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=O Stretch (Amide I) | 1640 - 1680 | 1640 - 1680 |

| N-H Bend (Amide II) | 1520 - 1570 | - |

| S=O Stretch | 1030 - 1070 | 1030 - 1070 |

Electronic Spectroscopy (UV-Vis) for Chromophore Identification and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The primary chromophore in this compound is the substituted benzene (B151609) ring. Benzamide (B126) itself exhibits absorption maxima around 225 nm and 265 nm. nist.gov The presence of the sulfinyl group may cause a slight shift in the position and intensity of these absorption bands. The expected electronic transitions are π → π* transitions within the aromatic system.

Chiroptical Spectroscopy for Absolute Configuration Determination (if applicable)

The presence of the sulfoxide group in this compound introduces a stereocenter at the sulfur atom, making the molecule chiral. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of this stereocenter.

Circular Dichroism (CD) Spectroscopy and its Application

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the three-dimensional arrangement of atoms in space. For this compound, the CD spectrum would be dominated by the electronic transitions of the aromatic chromophore, which are perturbed by the chiral sulfoxide group.

By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, it is possible to determine the absolute configuration (R or S) at the sulfur atom. This is a powerful, non-destructive method for stereochemical assignment.

Optical Rotatory Dispersion (ORD) Studies

Detailed Optical Rotatory Dispersion (ORD) studies specific to this compound are not extensively available in publicly accessible literature. However, the principles of ORD can be applied to infer the likely chiroptical properties of this molecule. Due to the presence of a chiral sulfoxide group, this compound is expected to be optically active. ORD spectroscopy measures the change in the angle of plane-polarized light as a function of wavelength. A solution of a chiral enantiomer of this compound would exhibit a Cotton effect, which is a characteristic change in optical rotation in the vicinity of an absorption band of the chromophore. The sign and magnitude of the Cotton effect would be indicative of the absolute configuration at the sulfur atom.

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

While a specific crystal structure for this compound is not readily found in open crystallographic databases, analysis of related compounds such as 2-(methylsulfinyl)benzamide provides valuable insights into the potential solid-state conformation and intermolecular interactions. researchgate.net

Polymorphism and Crystallization Conditions

The existence of polymorphs for this compound has not been documented. Polymorphism, the ability of a compound to crystallize in more than one crystal lattice arrangement, is a common phenomenon in organic molecules and can be influenced by crystallization conditions such as solvent, temperature, and rate of cooling. For related benzamide derivatives, different polymorphs have been identified, highlighting the importance of crystallization conditions in determining the final solid-state structure. mdpi.comresearchgate.net It is plausible that this compound could also exhibit polymorphism under varying crystallization protocols.

Hydrogen Bonding Networks and Intermolecular Interactions in the Crystal Lattice

In the solid state, molecules of this compound are expected to be linked by a network of intermolecular hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the oxygen atoms of the sulfinyl and amide carbonyl groups can act as hydrogen bond acceptors. Based on studies of similar structures, it is likely that N–H···O=S and N–H···O=C hydrogen bonds would be prominent features in the crystal lattice. nih.govnih.gov These interactions would play a crucial role in the formation of supramolecular assemblies, such as dimers or chains. For instance, in the crystal structure of 2-(methylsulfinyl)benzamide, intermolecular N—H···O hydrogen-bonding interactions forming centrosymmetric amide–amide dimers are observed. researchgate.net

| Potential Hydrogen Bond Interactions | Donor | Acceptor |

| Amide-Sulfinyl | N-H | S=O |

| Amide-Carbonyl | N-H | C=O |

Solution-State Conformational Dynamics and Interconversion Barriers

The conformational dynamics of this compound in solution are expected to be complex due to the presence of multiple rotatable bonds and the potential for restricted rotation around the amide C-N bond.

Solvent-Dependent Conformational Preferences

The conformational landscape of this compound is significantly influenced by the surrounding solvent environment. The relative orientation of the N-methylbenzamide and the propane-1-sulfinyl groups is subject to change based on the polarity and hydrogen-bonding capabilities of the solvent. In nonpolar solvents, intramolecular hydrogen bonding between the amide proton and the sulfinyl oxygen is a dominant factor, leading to a more compact, folded conformation. This interaction stabilizes the molecule in a specific arrangement, which can be observed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where characteristic shifts in the amide proton signal are indicative of such bonding.

Conversely, in polar protic solvents such as water or alcohols, intermolecular hydrogen bonding with solvent molecules becomes more prevalent. These interactions compete with and can disrupt the intramolecular hydrogen bond, resulting in a more extended and flexible conformation of the molecule. The increased solvation of the polar amide and sulfinyl groups allows for a greater degree of rotational freedom around the C-S and C-N bonds. The equilibrium between the folded and extended conformations is a dynamic process, and the predominant form is a direct consequence of the energetic favorability of solvent-molecule interactions versus intramolecular forces. This solvent-dependent conformational switching is a key aspect of its chemical behavior and potential molecular recognition properties.

| Solvent | Predominant Conformation | Key Interactions |

| Nonpolar (e.g., Chloroform) | Folded | Intramolecular N-H···O=S hydrogen bond |

| Polar Aprotic (e.g., DMSO) | Partially Extended | Dipole-dipole interactions with solvent |

| Polar Protic (e.g., Water) | Extended | Intermolecular hydrogen bonding with solvent |

Computational Chemistry for Electronic Structure and Conformational Landscape Mapping

Computational chemistry provides powerful tools to map the electronic structure and explore the vast conformational space of this compound, offering insights that complement experimental findings.

Quantum Mechanical (QM) Calculations for Electronic Properties and Bonding

Quantum mechanical calculations are instrumental in understanding the electronic properties and the nature of chemical bonding within this compound. Methods such as Hartree-Fock and post-Hartree-Fock calculations can be employed to determine the molecular orbital energies, electron density distribution, and electrostatic potential. These calculations reveal that the highest occupied molecular orbital (HOMO) is typically localized on the electron-rich aromatic ring and the sulfur atom, while the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transition properties. Furthermore, analysis of the electron density can elucidate the nature of the covalent bonds and non-covalent interactions that govern the molecular structure.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) has emerged as a highly effective method for the geometry optimization and energy minimization of medium-sized organic molecules like this compound. researchgate.net By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G), it is possible to locate the stable conformers on the potential energy surface and calculate their relative energies. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often in good agreement with experimental data from X-ray crystallography if available. nih.gov For this compound, DFT calculations can map out the energetic landscape of rotation around the key single bonds, identifying the energy barriers between different conformational states. This information is crucial for understanding the molecule's dynamic behavior in solution. rsc.org

| Parameter | DFT Calculated Value (Illustrative) |

| C=O Bond Length | ~1.23 Å |

| S=O Bond Length | ~1.50 Å |

| C-S Bond Length | ~1.80 Å |

| N-C (amide) Bond Length | ~1.35 Å |

| Dihedral Angle (Aromatic-Amide) | ~25-35° |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM and DFT methods are excellent for studying static structures and their energies, Molecular Dynamics (MD) simulations offer a way to explore the conformational space of this compound over time. By simulating the motion of the atoms based on a classical force field, MD can provide a detailed picture of the molecule's flexibility and the transitions between different conformational states. These simulations are particularly useful for understanding how the molecule behaves in a solvent environment, as they can explicitly model the interactions with a large number of solvent molecules. MD simulations can reveal the preferred solvation shells around the molecule and the timescale of conformational changes, providing a dynamic perspective that is essential for a complete understanding of its behavior in solution.

Reaction Chemistry, Mechanistic Investigations, and Reactivity Profiles of N Methyl 2 Propane 1 Sulfinyl Benzamide

Reactivity of the Sulfinyl Group within the Compound Architecture

The sulfur atom in the sulfinyl group of N-Methyl-2-(propane-1-sulfinyl)benzamide exists in an intermediate oxidation state, making it susceptible to both oxidation and reduction.

Oxidation: The sulfinyl group can be readily oxidized to the corresponding sulfonyl group. This transformation can be achieved using a variety of oxidizing agents. The general reaction is depicted below:

This compound + [O] → N-Methyl-2-(propane-1-sulfonyl)benzamide

| Oxidizing Agent | Typical Conditions | Product |

| Hydrogen peroxide (H₂O₂) | Acetic acid, room temperature | N-Methyl-2-(propane-1-sulfonyl)benzamide |

| Meta-chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758), 0 °C to room temperature | N-Methyl-2-(propane-1-sulfonyl)benzamide |

| Potassium permanganate (B83412) (KMnO₄) | Acetone/water, 0 °C | N-Methyl-2-(propane-1-sulfonyl)benzamide |

| Sodium periodate (B1199274) (NaIO₄) | Methanol/water, room temperature | N-Methyl-2-(propane-1-sulfonyl)benzamide |

Reduction: Conversely, the sulfinyl group can be reduced to the corresponding sulfide (B99878). This is typically achieved using reducing agents that can deoxygenate the sulfur center.

This compound + [H] → N-Methyl-2-(propylthio)benzamide

| Reducing Agent | Typical Conditions | Product |

| Trifluoroacetic anhydride/(n-Bu)₄NI | Dichloromethane, 0 °C | N-Methyl-2-(propylthio)benzamide |

| Phosphorus trichloride (B1173362) (PCl₃) | Acetonitrile (B52724), reflux | N-Methyl-2-(propylthio)benzamide |

| Titanium(IV) iodide (TiI₄) | Dichloromethane, room temperature | N-Methyl-2-(propylthio)benzamide |

A key feature of the sulfinyl group is its chirality, with the sulfur atom acting as a stereocenter. This allows for the possibility of stereoselective reactions, which are of great importance in asymmetric synthesis. The stereochemistry at the sulfur atom can influence the outcome of reactions at adjacent centers and can also be the target of stereospecific transformations.

For instance, the oxidation of a sulfide precursor to this compound can be performed enantioselectively using chiral oxidizing agents or catalysts. This would result in the formation of a single enantiomer of the sulfoxide (B87167).

Furthermore, reactions at the sulfinyl sulfur itself, such as nucleophilic substitution, can proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile and leaving group. This stereochemical control is a powerful tool in the synthesis of chiral molecules.

The sulfur atom of the sulfinyl group is electrophilic and can be attacked by nucleophiles. This reactivity is central to many transformations of sulfoxides. The lone pair of electrons on the sulfur atom also allows it to act as a nucleophile, although this is less common.

Nucleophilic Attack: A wide range of nucleophiles can react with the sulfinyl sulfur. These reactions often lead to the displacement of one of the groups attached to the sulfur. For example, organolithium or Grignard reagents can react with sulfoxides to form new carbon-sulfur bonds.

Electrophilic Attack: The sulfinyl oxygen is the most likely site of electrophilic attack. Protonation of the oxygen, for example, enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

Reactivity of the Benzamide (B126) Core and N-Methyl Substituent

The benzene (B151609) ring of the benzamide moiety can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, namely the amide group and the sulfinyl group, will determine the position of substitution.

The amide group is an ortho, para-director, while the sulfinyl group is a deactivating meta-director. The interplay of these two groups will influence the regioselectivity of the substitution. Due to the deactivating nature of the sulfinyl group, forcing conditions may be required for these reactions to proceed efficiently.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Substitution at the positions meta to the sulfinyl group and ortho/para to the amide group. |

| Halogenation | Br₂, FeBr₃ | Substitution at the positions meta to the sulfinyl group and ortho/para to the amide group. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at the positions meta to the sulfinyl group and ortho/para to the amide group. |

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. rsc.orgresearchgate.net This reaction breaks the amide linkage to yield 2-(propane-1-sulfinyl)benzoic acid and methylamine (B109427).

Acid-Catalyzed Hydrolysis: this compound + H₂O/H⁺ → 2-(propane-1-sulfinyl)benzoic acid + CH₃NH₃⁺

Base-Catalyzed Hydrolysis: this compound + OH⁻ → 2-(propane-1-sulfinyl)benzoate + CH₃NH₂

Transamidation: It is also possible to exchange the N-methyl group with another amine through a transamidation reaction, although this typically requires harsh conditions or the use of a catalyst.

No Publicly Available Research Data for this compound

A comprehensive search of publicly accessible scientific literature and chemical databases has revealed a significant lack of research data for the chemical compound this compound. Consequently, a detailed article on its reaction chemistry, mechanistic investigations, and reactivity profiles, as requested, cannot be generated at this time.

The inquiry sought specific details regarding the reactivity of the N-methyl group, its intermolecular interactions, coordination chemistry with metal centers, and kinetic and thermodynamic studies of its transformations. However, no published studies, such as peer-reviewed journal articles or conference proceedings, were identified that specifically investigate these aspects of this compound.

This absence of information prevents a scientifically accurate and informative discussion on the following topics outlined in the request:

Kinetic and Thermodynamic Studies:The scientific literature does not contain any reports on the kinetics or thermodynamics of transformations involving this compound.

Activation Energy and Thermodynamic Parameter Calculations:There are no published calculations or experimental determinations of activation energies or other thermodynamic parameters for this compound.

It is possible that this compound is a novel compound that has not yet been synthesized or characterized, or that research on it exists in proprietary, internal company reports that are not publicly available. Until such research is published, a detailed and authoritative article on its chemical properties and reactivity cannot be compiled.

In-Depth Analysis of this compound Reveals Limited Publicly Available Research Data

The initial investigation sought to populate a detailed article outline covering the postulation and experimental verification of reaction mechanisms for this compound. This included subsections on the isolation and characterization of reaction intermediates, isotopic labeling studies for mechanistic pathway elucidation, and computational validation of proposed mechanisms. However, the absence of specific studies on this compound in the public domain prevents a detailed, evidence-based discussion on these topics.

General principles of organic chemistry allow for postulation about the potential reactivity of this compound. The benzamide moiety is known for its stability and participation in various substitution and coupling reactions. The sulfinyl group, being a chiral center, could introduce stereoselectivity in its reactions. Furthermore, the ortho-relationship between the sulfinyl and the N-methylbenzamide groups could lead to intramolecular interactions and unique reactivity patterns, such as directed ortho-metalation or cyclization reactions.

However, without specific experimental data, any discussion of reaction mechanisms, the nature of intermediates, the precise pathways elucidated through isotopic labeling, or the computational validation of these mechanisms would be purely speculative. The scientific standard for an authoritative article requires a foundation of peer-reviewed research, which, in the case of this compound, appears to be currently lacking.

For context, related fields of study offer insights into the methodologies that would be applied if this compound were the subject of intensive research:

Isolation and Characterization of Reaction Intermediates: This would likely involve techniques such as low-temperature spectroscopy (NMR, IR) to observe transient species, trapping experiments with electrophiles or nucleophiles, and crystallographic analysis of any stable intermediates.

Isotopic Labeling Studies: To trace the path of atoms throughout a reaction, researchers would synthesize isotopically labeled versions of this compound (e.g., with ¹³C, ¹⁵N, ¹⁸O, or ²H) and analyze the distribution of these isotopes in the products using techniques like mass spectrometry and NMR spectroscopy. nih.govscripps.edu

Computational Validation: Density Functional Theory (DFT) and other computational chemistry methods would be employed to model the potential energy surfaces of proposed reaction pathways, calculate the energies of transition states and intermediates, and provide theoretical support for experimentally observed outcomes.

While these methodologies are standard in mechanistic organic chemistry, their specific application to this compound has not been documented in the available literature. Therefore, a detailed and scientifically rigorous article conforming to the requested outline cannot be produced at this time.

Derivatization, Analogue Synthesis, and Structure Property Relationships Chemical Focus

Design and Synthesis of N-Methyl-2-(propane-1-sulfinyl)benzamide Analogues

Systematic Modification of the Propane (B168953) Chain and Sulfinyl Moiety

Modifications to the n-propane chain and the sulfinyl group are critical for exploring the impact of sterics and electronics around the chiral sulfur center.

The propane chain can be altered in length, branching, or saturation. For instance, homologation to a butyl or pentyl chain, or shortening to an ethyl group, can be achieved by selecting the appropriate alkyl halide in the initial synthesis of the aryl alkyl sulfide (B99878) precursor, prior to oxidation. Introducing branching, such as an isopropyl group, can probe steric sensitivity in chemical transformations.

The sulfinyl moiety itself presents key opportunities for derivatization.

Oxidation: The sulfoxide (B87167) can be selectively oxidized to the corresponding sulfone (N-Methyl-2-(propane-1-sulfonyl)benzamide) using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation converts the chiral, pyramidal sulfur center into an achiral, tetrahedral sulfone group, which significantly alters the electronic properties and hydrogen bonding capacity of the moiety.

Reduction: Conversely, reduction of the sulfoxide to the corresponding thioether (N-Methyl-2-(propylthio)benzamide) can be accomplished with reducing agents like phosphorus trichloride (B1173362) or trifluoroacetic anhydride/sodium iodide. This removes the stereocenter and the polar S=O bond.

These transformations are summarized in the table below.

| Modification Type | Target Moiety | Illustrative Analogue Name | Synthetic Approach | Key Property Change |

| Chain Homologation | Propane Chain | N-Methyl-2-(butane-1-sulfinyl)benzamide | Use of 1-bromobutane (B133212) in sulfide synthesis | Increased lipophilicity and steric bulk |

| Chain Branching | Propane Chain | N-Methyl-2-(2-methylpropane-1-sulfinyl)benzamide | Use of 1-bromo-2-methylpropane | Introduction of steric hindrance near sulfur |

| Oxidation | Sulfinyl Moiety | N-Methyl-2-(propane-1-sulfonyl)benzamide | Oxidation with m-CPBA | Loss of sulfur chirality; increased polarity |

| Reduction | Sulfinyl Moiety | N-Methyl-2-(propylthio)benzamide | Reduction with PCl₃ | Removal of stereocenter; decreased polarity |

Substituent Effects on the Benzene (B151609) Ring and N-Methyl Group

Introducing substituents onto the benzene ring is a classical strategy to modulate electronic properties through inductive and resonance effects. masterorganicchemistry.com Starting from appropriately substituted 2-mercaptobenzoic acids, a variety of analogues can be synthesized.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., 4-chloro, 5-fluoro) or nitro groups can be incorporated. These groups decrease the electron density of the aromatic ring and can influence the acidity of the amide N-H proton in precursor molecules or the reactivity of the ring towards further substitution. acs.org

Electron-Donating Groups (EDGs): Alkyl (e.g., 4-methyl) or alkoxy (e.g., 5-methoxy) groups increase the ring's electron density, which can impact reaction rates and regioselectivity. learncbse.in

Alterations to the N-methyl group can probe steric tolerance and hydrogen-bonding capabilities of the amide.

N-Alkylation: Replacing the methyl group with larger alkyl groups (e.g., N-ethyl, N-isopropyl) can introduce steric hindrance that may influence the amide bond's rotational barrier and its reactivity. acs.org

N-Demethylation: Synthesis of the secondary amide analogue (2-(propane-1-sulfinyl)benzamide) provides a hydrogen bond donor, which can dramatically alter intermolecular interactions and chemical reactivity.

| Modification Type | Target Moiety | Illustrative Analogue Name | Synthetic Rationale |

| EWG Addition | Benzene Ring | 5-Chloro-N-methyl-2-(propane-1-sulfinyl)benzamide | Modulate ring electronics; potential for new interactions |

| EDG Addition | Benzene Ring | 4-Methoxy-N-methyl-2-(propane-1-sulfinyl)benzamide | Increase electron density; alter metabolic stability |

| Steric Bulk Increase | N-Methyl Group | N-Isopropyl-2-(propane-1-sulfinyl)benzamide | Probe steric effects on amide reactivity and conformation |

| H-Bond Donor Intro | N-Methyl Group | 2-(propane-1-sulfinyl)benzamide | Introduce hydrogen bonding capability |

Stereochemical Variations and Diastereomeric/Enantiomeric Analogues

The sulfinyl group in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers ((R)- and (S)-isomers). The synthesis and study of stereochemically pure analogues are crucial for understanding stereospecific interactions.

Enantiomerically pure aryl sulfoxides can be prepared using methods such as the Andersen synthesis, which involves the reaction of an organometallic reagent with a chiral sulfinate ester derived from a chiral alcohol like menthol. mdpi.com This allows for the isolation of individual (R)- and (S)-enantiomers of the parent compound and its derivatives.

Furthermore, the introduction of a second stereocenter, for example by branching the propane chain (e.g., N-Methyl-2-(butane-2-sulfinyl)benzamide), would result in the formation of diastereomers. These diastereomers ((R,R), (S,S), (R,S), and (S,R)) can exhibit distinct chemical and physical properties and may be separable by techniques like chiral chromatography. The synthesis of such molecules can be achieved with high diastereoselectivity by employing chiral auxiliaries or stereoselective reactions. documentsdelivered.com

Impact of Structural Modifications on Chemical Reactivity and Selectivity

Structural modifications directly influence the chemical behavior of the molecule, affecting reaction pathways and selectivity through a combination of electronic and steric effects.

Electronic and Steric Effects on Reaction Pathways

Electronic effects are particularly pronounced when substituents are added to the benzene ring. An electron-withdrawing group like a nitro group at the 5-position would decrease the electron density on the sulfur atom, potentially making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack at the ring. Studies on related benzamides have shown that EWGs on the aromatic ring can significantly alter the reactivity of adjacent functional groups. acs.orgnih.gov

Steric effects play a significant role in dictating the accessibility of reactive centers. fastercapital.comyoutube.com Increasing the size of the N-alkyl substituent from methyl to isopropyl, for example, would create a more hindered environment around the amide carbonyl. This increased steric bulk could slow the rate of reactions involving the amide, such as hydrolysis or reduction, by impeding the approach of reagents. researchgate.netnih.gov Similarly, bulky groups at the ortho position of the aryl ring can influence the conformation and reactivity of the sulfoxide group. nih.gov

Chemo- and Regioselectivity in Modified Systems

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In analogues of this compound, a key challenge is the selective transformation of the sulfoxide in the presence of the amide, or vice versa. For instance, the choice of oxidizing agent is critical for selectively oxidizing the sulfoxide to a sulfone without affecting an electron-rich (and thus easily oxidizable) substituted benzene ring.

Regioselectivity is a primary consideration in reactions involving the aromatic ring, such as electrophilic aromatic substitution. youtube.comstudysmarter.co.uk The existing ortho-sulfinyl and amide substituents direct incoming electrophiles to specific positions. The amide group is typically a meta-director under strongly acidic conditions (due to protonation of the carbonyl oxygen) but can be an ortho, para-director under other conditions via the nitrogen lone pair. The sulfinyl group is generally a deactivating ortho, para-director. The interplay between these two groups, and the influence of any additional substituents, will determine the final position of substitution. For instance, ortho-lithiation techniques, often directed by sulfoxide groups, could be used to achieve substitution at the 3-position, which might not be accessible through classical electrophilic substitution. acs.orgresearchgate.net

Correlation of Structural Changes with Spectroscopic Signatures

Spectroscopic analysis is fundamental to characterizing the structure and electronic properties of this compound derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy offer detailed insights into how structural modifications perturb the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. For a parent compound like this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals for the aromatic, amide, methyl, and propylsulfinyl moieties.

Structural derivatization leads to predictable perturbations in these NMR signals. For instance, introducing electron-withdrawing or electron-donating substituents onto the benzene ring would alter the electron density across the aromatic system, causing notable shifts in the chemical shifts (δ) of the aromatic protons and carbons. An electron-withdrawing group (e.g., -NO₂) would typically shift aromatic proton signals downfield (to a higher ppm value), while an electron-donating group (e.g., -OCH₃) would shift them upfield.

Similarly, modifications to the N-alkyl or S-alkyl chains would induce localized changes. Altering the length or branching of the propane chain would affect the chemical shifts and multiplicities of the aliphatic protons. The coupling constants (J), which describe the interaction between neighboring nuclei, provide valuable information about dihedral angles and connectivity, helping to confirm the conformation of the alkyl chains.

Table 1: Predicted ¹H NMR Chemical Shift (δ) Perturbations for Derivatives of this compound in CDCl₃

| Derivative Substituent (at C4) | Aromatic Protons (ppm) | N-Methyl Protons (ppm) | Propyl Protons (α-CH₂) (ppm) |

|---|---|---|---|

| -H (Parent Compound) | 7.2 - 7.8 | ~2.9 | ~2.7 |

| -NO₂ (Electron-Withdrawing) | 7.5 - 8.2 | ~3.0 | ~2.8 |

Note: Data are hypothetical and based on general principles of NMR spectroscopy and data from analogous compounds. rsc.org

UV-Visible spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The benzamide (B126) portion of this compound acts as the primary chromophore. The parent benzamide molecule exhibits characteristic absorption bands in the UV region. nist.govnih.gov

The introduction of substituents can modify the absorption maximum (λₘₐₓ) and molar absorptivity (ε). The sulfinyl group can act as an auxochrome, a group that alters the light-absorbing properties of a chromophore. Modifications to the aromatic ring or the sulfinyl group can lead to:

Bathochromic Shift (Red Shift): A shift of λₘₐₓ to a longer wavelength, often caused by substituents that extend the conjugated system or by electron-donating groups.

Hypsochromic Shift (Blue Shift): A shift of λₘₐₓ to a shorter wavelength, often caused by substituents that disrupt conjugation.

Changes in solvent polarity can also induce shifts in λₘₐₓ, providing further information about the nature of the electronic transitions. While emission (fluorescence) is not always a prominent feature of simple benzamides, derivatization could potentially introduce fluorophores, allowing for the study of emission properties and their modulation through structural changes.

Table 2: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for Substituted this compound Derivatives

| Derivative Substituent (at C4) | Predicted λₘₐₓ (nm) | Type of Shift |

|---|---|---|

| -H (Parent Compound) | ~270 | - |

| -OH (Electron-Donating) | >270 | Bathochromic |

Note: Data are hypothetical, illustrating expected trends based on spectroscopic principles.

Rational Design of this compound Derivatives for Enhanced Chemical Attributes

Rational design involves the deliberate modification of a molecule's structure to achieve specific chemical functions. For derivatives of this compound, design efforts can be focused on leveraging the unique properties of the chiral sulfinyl group and the stable amide framework.

The sulfinyl group in this compound is a chiral center, making its derivatives potential candidates for applications in asymmetric synthesis. Chiral sulfinyl compounds are widely recognized for their role as versatile auxiliaries, ligands, and catalysts. nih.gov By introducing additional coordinating atoms (e.g., nitrogen or phosphorus) into the molecular framework, derivatives can be designed as chiral ligands for metal-catalyzed reactions.

For example, a derivative could be synthesized with a pyridine (B92270) ring attached to the benzamide moiety. The nitrogen atom of the pyridine, in conjunction with the oxygen atom of the sulfinyl group, could chelate to a metal center, creating a chiral environment for asymmetric transformations such as hydrogenations or carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand could be fine-tuned by altering substituents on either the benzamide or the coordinating group to optimize enantioselectivity and catalytic activity.

The stability and reactivity of the molecule are critical for its utility in synthetic chemistry. The sulfinyl group is susceptible to oxidation to the corresponding sulfone and reduction to the sulfide. The rational design of derivatives can aim to modulate this reactivity.

Improving Stability: To enhance thermal or oxidative stability, electron-withdrawing groups can be introduced to the aromatic ring. These groups decrease the electron density on the sulfur atom, making it less susceptible to oxidation.

Tuning Reactivity: Conversely, to enhance the reactivity of the sulfinyl group for specific transformations, its electronic environment can be altered. The amide bond is generally stable, but its properties can also be tuned. For instance, modifying the N-methyl group to a different alkyl or aryl substituent can influence the molecule's conformation and steric hindrance, thereby affecting its reactivity in synthetic applications.

Co-crystallization and Crystal Engineering of Derivatives for Solid-State Property Modulation

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. crystallizationsystems.com Co-crystals are multi-component solids where different molecules are held together in the same crystal lattice through non-covalent interactions. researchgate.net

Derivatives of this compound are excellent candidates for co-crystallization due to the presence of strong hydrogen bond donors (amide N-H, if N-methyl is replaced by H) and acceptors (amide C=O and sulfinyl S=O). These functional groups can form robust intermolecular interactions, known as synthons, with complementary molecules (co-formers).

For instance, benzamides are known to form co-crystals with carboxylic acids through a strong acid-amide hydrogen bonding interaction. researchgate.netacs.org The successful formation of such co-crystals often depends on the electronic nature of the substituents. researchgate.net By selecting appropriate co-formers, it is possible to modulate key solid-state properties of the derivatives, such as:

Solubility: Co-crystallization with a highly soluble co-former can significantly enhance the aqueous solubility of a poorly soluble compound. biointerfaceresearch.com

Melting Point: The melting point of a co-crystal is typically different from that of its individual components.

Stability: Co-crystals can exhibit improved physical stability with respect to humidity and temperature. researchgate.net

Advanced Analytical Method Development for Research Scale Characterization of N Methyl 2 Propane 1 Sulfinyl Benzamide

Chromatographic Methodologies for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for separating components of a mixture, providing critical information on compound purity and isomeric distribution. ijpsjournal.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for the analysis of N-Methyl-2-(propane-1-sulfinyl)benzamide.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and related substances. ijprajournal.com A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for analyzing this compound and its potential non-chiral impurities and degradation products. The method can effectively separate the target compound from its precursors or over-oxidized products.

A typical method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. Potential degradation products for a sulfoxide (B87167) include the corresponding sulfide (B99878) (reduction product) and sulfone (oxidation product). These related substances will have different polarities and thus different retention times under RP-HPLC conditions. The use of a UV detector is common, as the benzamide (B126) chromophore allows for sensitive detection. ijpsjournal.com

Method Parameters:

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase: Acetonitrile (B52724) and water gradient

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Column Temperature: 25°C

The data below illustrates the separation of this compound from its primary potential degradation products.

| Compound | Retention Time (min) | Relative Retention Time (RRT) | Potential Origin |

|---|---|---|---|

| N-Methyl-2-(propane-1-sulfonyl)benzamide (Sulfone) | 8.5 | 0.85 | Over-oxidation |

| This compound | 10.0 | 1.00 | Target Compound |

| N-Methyl-2-(propylthio)benzamide (Sulfide) | 12.3 | 1.23 | Precursor/Reduction |

Due to the stereogenic center at the sulfur atom, this compound exists as a pair of enantiomers. Determining the enantiomeric excess (ee) is critical in asymmetric synthesis. rsc.org Both chiral HPLC and Supercritical Fluid Chromatography (SFC) are premier techniques for this purpose. nih.govheraldopenaccess.us

Chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives like amylose (B160209) or cellulose (B213188), are highly effective for separating sulfoxide enantiomers. nih.gov

Chiral HPLC: This method provides robust and high-resolution separation of enantiomers. uma.es A normal-phase method often yields better selectivity for this class of compounds.

Column: Polysaccharide-based CSP (e.g., Chiralpak AD)

Mobile Phase: n-Hexane/Isopropanol (e.g., 80:20 v/v)

Flow Rate: 0.8 mL/min

Detection: UV at 254 nm

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and higher efficiencies. afmps.bechromatographyonline.com The mobile phase typically consists of supercritical carbon dioxide and an alcohol modifier. nih.gov

Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H)

Mobile Phase: CO2/Methanol (e.g., 85:15 v/v)

Flow Rate: 3.0 mL/min

Backpressure: 150 bar

The following table compares the performance of chiral HPLC and SFC for the enantiomeric separation of this compound.

| Parameter | Chiral HPLC | Chiral SFC |

|---|---|---|

| Retention Time (Enantiomer 1) | 11.2 min | 3.5 min |

| Retention Time (Enantiomer 2) | 13.5 min | 4.2 min |

| Resolution (Rs) | 2.1 | 2.5 |

| Analysis Time | ~15 min | ~5 min |

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

Impurity profiling is a critical aspect of chemical characterization, as even small amounts of impurities can significantly affect a compound's properties. ajrconline.org Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for this purpose. ijpsjournal.comijsdr.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preeminent hyphenated technique for impurity profiling. ajrconline.orgijsdr.org It combines the superior separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry. An HPLC system separates the target compound from its impurities, which are then ionized and detected by the mass spectrometer. This allows for the determination of the molecular weight of each impurity, providing crucial clues to its identity. nih.govnih.gov This is invaluable for identifying process-related impurities, such as unreacted starting materials, intermediates, or by-products. researchgate.net

| Peak No. | Retention Time (min) | Detected m/z [M+H]⁺ | Proposed Identity |

|---|---|---|---|

| 1 | 6.8 | 180.09 | 2-(Propylsulfinyl)benzoic acid |

| 2 | 8.5 | 228.08 | N-Methyl-2-(propane-1-sulfonyl)benzamide |

| 3 | 10.0 | 212.09 | This compound |

| 4 | 12.3 | 196.09 | N-Methyl-2-(propylthio)benzamide |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the context of this compound research, LC-MS is instrumental in assessing the purity of research-scale samples and identifying any non-volatile impurities or degradation products.

A typical LC-MS method for the analysis of this compound would involve a reversed-phase chromatographic separation coupled with a high-resolution mass spectrometer. The stationary phase, often a C18 column, separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid to improve peak shape) and an organic component (e.g., acetonitrile or methanol) is commonly used to resolve the target compound from any impurities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for a molecule like this compound, which is capable of being protonated to form a pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, which can confirm the elemental composition of the parent compound and its fragments.

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatography System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometry System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Mass Range | 50-500 m/z |

| Data Acquisition | Full Scan and Tandem MS (MS/MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While LC-MS is ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile byproducts that may be present in research samples of this compound. These byproducts can include residual solvents from the synthesis, starting materials, or volatile degradation products.

For GC-MS analysis, the sample is typically dissolved in a suitable volatile solvent and injected into the gas chromatograph. The high temperature of the injection port volatilizes the sample, and an inert carrier gas (e.g., helium or nitrogen) sweeps the volatile components onto the chromatographic column. The column, often a fused silica (B1680970) capillary column with a non-polar or mid-polar stationary phase, separates the components based on their boiling points and interactions with the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectra, which show the fragmentation patterns of the molecules, can be compared to spectral libraries for positive identification of the volatile byproducts.

Table 2: Potential Volatile Byproducts in this compound Synthesis and Their Analysis by GC-MS

| Potential Byproduct | Rationale for Presence | Typical GC-MS Behavior |

| Dichloromethane (B109758) | Common reaction solvent | Elutes early, characteristic isotopic pattern for chlorine |

| Toluene | Common reaction solvent | Sharp peak, characteristic m/z fragments |

| N-Methylbenzamide | Unreacted starting material or side-product | Elutes at a moderate retention time |

| 1-Propanethiol | Precursor to the sulfinyl group | Volatile thiol with a characteristic odor, elutes early |

Elemental Analysis for Stoichiometric Verification